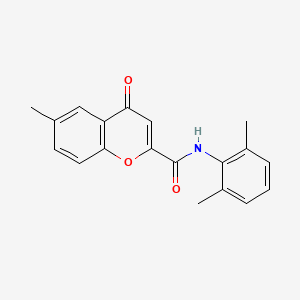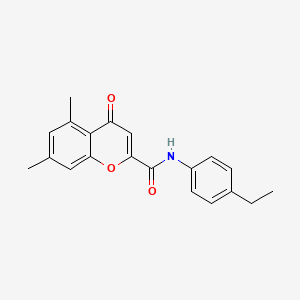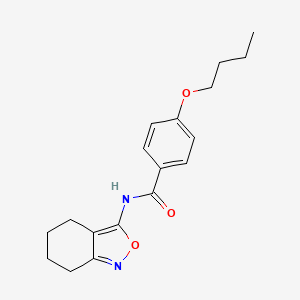![molecular formula C22H26N4O B11391385 4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11391385.png)
4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone moiety is then introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a suitable pyrrolidinone precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dimethylformamide (DMF), and ethanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
科学的研究の応用
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes or receptors, modulating biological pathways involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
Dimethylaminopropylamine (DMAPA): A related compound used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in organic synthesis.
Uniqueness
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is unique due to its combined benzodiazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from simpler analogs .
特性
分子式 |
C22H26N4O |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
4-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C22H26N4O/c1-24(2)13-8-14-25-20-12-7-6-11-19(20)23-22(25)17-15-21(27)26(16-17)18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3 |
InChIキー |
MWFUZMUCRNDLGV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11391310.png)
![N-{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11391313.png)
![3-(4-chlorophenyl)-2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11391327.png)

![N-(3-chloro-2-methylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391354.png)

![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11391356.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-propylurea](/img/structure/B11391358.png)
![diethyl 5-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11391359.png)
![3,4,9-trimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11391364.png)
![3-ethyl-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391367.png)
![N-(4-ethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391372.png)
![10-(4-chlorophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11391380.png)
